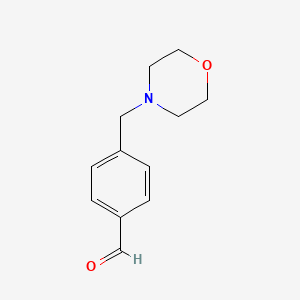

4-(Morpholinomethyl)benzaldehyde

Overview

Description

4-(Morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 . It is used in laboratory chemicals and potentially in the production of pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of 4-(Morpholinomethyl)benzaldehyde consists of a benzene ring attached to a morpholine ring via a methylene bridge, with an aldehyde group on the benzene ring . The molecular weight is approximately 205.253 Da .Physical And Chemical Properties Analysis

4-(Morpholinomethyl)benzaldehyde is a solid substance with a melting point range of 53 - 56 °C .Scientific Research Applications

Catalytic Applications

4-(Morpholinomethyl)benzaldehyde plays a role in chemoselective catalytic reactions. For instance, its derivatives, like morpholinone- and piperidinone-derived triazolium salts, have been shown to catalyze highly chemoselective cross-benzoin reactions between various aldehydes, achieving high yields with minimal catalytic loadings (Langdon et al., 2014).

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of heterocyclic compounds, such as tetrahydroisoquinolines and 5-aryloxazolidines. These intermediates are useful in creating compounds with potential medicinal applications, demonstrating moderate to excellent antimalarial and antiproliferative activities (Moshkin & Sosnovskikh, 2013; Jarrahpour et al., 2015).

Antimalarial and Antiproliferative Activities

Schiff bases of morpholine, synthesized from 4-(Morpholinomethyl)benzaldehyde, have shown significant antimalarial properties against P. falciparum and potent antiproliferative activities against certain leukemia-derived cell lines (Jarrahpour et al., 2015).

Organic Synthesis and Catalysis

4-(Morpholinomethyl)benzaldehyde derivatives are key in various organic synthesis processes and catalytic reactions. They are used in the preparation of thioamides, enamines, and morpholinium ionic liquids, contributing to advances in heterogeneous catalysis and organic reaction methodologies (Agnimonhan et al., 2012; Barluenga et al., 1990; Pernak et al., 2011).

Pharmaceutical Research

In pharmaceutical research, 4-(Morpholinomethyl)benzaldehyde is instrumental in synthesizing various compounds with potential therapeutic applications. These include novel morpholine derivatives with antibacterial properties and benzofuran-morpholinomethyl-pyrazoline hybrids, which show vasorelaxant properties (Alekhya et al., 2020; Hassan et al., 2014).

Safety And Hazards

properties

IUPAC Name |

4-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAHWHPUXGNVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383718 | |

| Record name | 4-(morpholinomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholinomethyl)benzaldehyde | |

CAS RN |

82413-63-6 | |

| Record name | 4-(morpholinomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

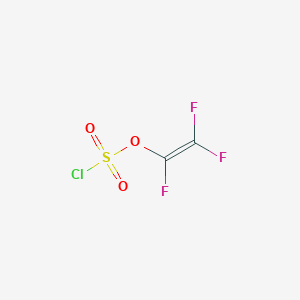

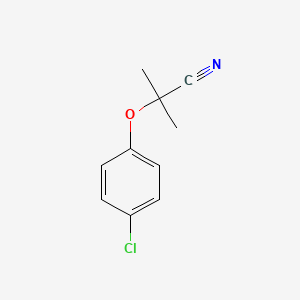

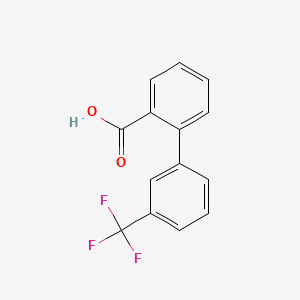

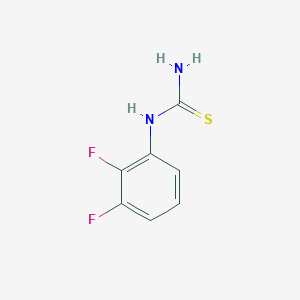

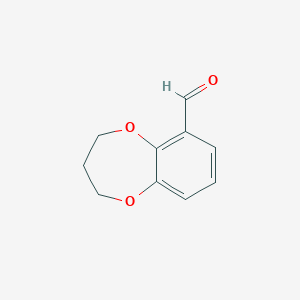

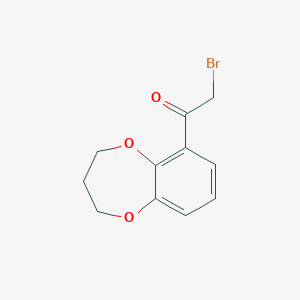

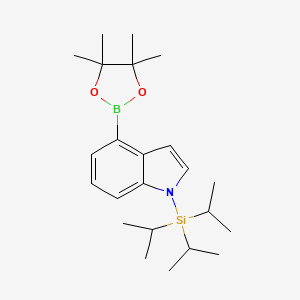

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)

![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)